Product packaging for alpha-Muurolene(Cat. No.:CAS No. 17627-24-6)

alpha-Muurolene

Cat. No.: B108458
CAS No.: 17627-24-6
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-QLFBSQMISA-N
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Description

alpha-Muurolene (CAS 31983-22-9 / 10208-80-7) is a sesquiterpene hydrocarbon with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . As a constituent of various essential oils, it is a compound of significant interest in phytochemical and biological activity research. A prominent application of this compound is in the study of antimicrobial and antibiofilm agents. Research on the essential oil from Amorpha fruticosa fruits, for which this compound is a main component (comprising 12.54% of the oil), demonstrates significant activity against planktonic cultures and biofilms of Gram-positive bacteria such as Staphylococcus aureus . The proposed mechanism of action for this effect involves the alteration of microbial cell membrane hydrophobicity, which interferes with the initial adherence and colonization phases of biofilm development . This makes this compound a valuable compound for investigating new strategies to combat biofilm-associated infections. Researchers also encounter this compound in the chemical profiling of essential oils from a wide range of plants, including allspice, angelica, cananga, and various citrus species . Its presence contributes to the complex aromatic and biological profiles of these natural extracts. With a predicted boiling point of approximately 271°C and a low water solubility, it is characteristic of non-polar sesquiterpenoids . This product, this compound, is provided as a high-purity material for laboratory research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B108458 alpha-Muurolene CAS No. 17627-24-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3/t13-,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYBMKBYCGXDH-QLFBSQMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC1)C(=CC[C@@H]2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275971, DTXSID601020738
Record name (+)-alpha-Muurolene
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Record name rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17627-24-6, 31983-22-9
Record name (+)-α-Muurolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17627-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-alpha-Muurolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(1R,4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Structure and Properties

Alpha-muurolene is a carbobicyclic compound with the molecular formula C15H24. researchgate.net It possesses multiple chiral centers, meaning it can exist as different stereoisomers, which are non-superimposable mirror images of each other known as enantiomers. sippe.ac.cn The most common forms are (+)-alpha-muurolene and (-)-alpha-muurolene. researchgate.nettandfonline.com The specific enantiomeric distribution can often provide information about its natural source. sippe.ac.cn

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC15H24 nih.govresearchgate.nettandfonline.com
Molecular Weight204.35 g/mol nih.govresearchgate.net
CAS Number31983-22-9 (for this compound); 10208-80-7 (for (-)-alpha-Muurolene) researchgate.netnist.gov
IUPAC Name(1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene researchgate.net
Boiling Point271.5°C at 760 mmHg (est.) nih.gov
Density0.876 g/cm³ (est.) nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Initial Precursor Formation: Farnesyl Pyrophosphate (FPP)

The journey to α-muurolene begins with farnesyl pyrophosphate (FPP), a central intermediate in the biosynthesis of a vast array of terpenoid compounds. FPP is an acyclic, achiral molecule that serves as the universal precursor for all sesquiterpenes. Its formation is a critical first step, providing the essential 15-carbon backbone that will be folded and cyclized to create the intricate structure of α-muurolene. Sesquiterpenes are synthesized in the cytosol of higher plants from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which ultimately form FPP. researchgate.net

Sesquiterpene Synthase (STS) Catalysis and Product Specificity

The transformation of the linear FPP into the complex, cyclic structure of α-muurolene is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). These enzymes are remarkable in their ability to control a cascade of complex chemical reactions, leading to a specific final product from a single substrate.

The specific enzyme responsible for the synthesis of α-muurolene is alpha-muurolene synthase (EC 4.2.3.125). enzyme-database.orgexpasy.orgqmul.ac.uk This enzyme catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (B83284) into α-muurolene. enzyme-database.orgexpasy.orgqmul.ac.uk Research has shown that this enzyme, also known as Cop3, has been characterized from the fungus Coprinopsis cinereus. enzyme-database.orgexpasy.orgqmul.ac.uk Interestingly, this enzyme is often promiscuous, meaning it can produce other sesquiterpenes in addition to α-muurolene. For instance, the α-muurolene synthase from Coprinopsis cinereus also produces germacrene A and γ-muurolene. enzyme-database.orgexpasy.orgqmul.ac.uk This multi-product nature is a common feature among sesquiterpene synthases. nih.gov

To study the function and characteristics of this compound synthase in detail, scientists often utilize heterologous expression systems. These systems involve introducing the gene that codes for the synthase into a host organism, such as the bacterium Escherichia coli or yeast (Saccharomyces cerevisiae). benchchem.com This allows for the production of large quantities of the enzyme for in vitro assays and structural studies. For example, a codon-optimized gene for α-muurolene synthase from Coprinus cinereus has been expressed in E. coli BL21(DE3), yielding the enzyme for further analysis. benchchem.com These recombinant systems are invaluable for investigating the enzyme's kinetic properties, product specificity, and the molecular determinants of its activity. benchchem.com

One of the most remarkable aspects of sesquiterpene synthase catalysis is the precise control over the stereochemistry of the final product. The cyclization of the achiral FPP molecule into the chiral α-muurolene involves a series of intricate carbocation rearrangements and ring closures. The enzyme's active site acts as a template, guiding the folding of the FPP substrate and stabilizing specific carbocationic intermediates to ensure the formation of the correct stereoisomer. beilstein-journals.org This stereochemical control is crucial, as even minor changes in the three-dimensional arrangement of atoms can lead to vastly different biological activities. The enzyme achieves this feat through a combination of its three-dimensional structure and the specific amino acid residues within its active site. beilstein-journals.org

Molecular Determinants of Enzyme Activity

The catalytic activity and product specificity of this compound synthase are dictated by its molecular architecture, particularly the arrangement of amino acids within its active site.

Terpene synthases, including this compound synthase, share several conserved amino acid motifs that are critical for their function. One such highly conserved motif is the aspartate-rich DDXXD motif, which is involved in binding the magnesium ion cofactor necessary for the ionization of FPP, initiating the catalytic cycle. nih.gov Beyond these motifs, specific amino acid residues within the active site play a crucial role in shaping the reaction pathway. Aromatic residues, for instance, can stabilize carbocation intermediates through π-interactions, while other residues can act as proton donors or acceptors at critical steps of the reaction. rsc.org

Directed mutagenesis studies on various terpene synthases have highlighted the importance of specific residues, including tyrosine. nih.gov While the precise role of every amino acid in this compound synthase is not fully elucidated, studies on other sesquiterpene synthases suggest that tyrosine residues near the active site can influence product specificity. mpg.de For example, a tyrosine residue can act as a proton donor, initiating a second series of cationic rearrangements, and its substitution can abort the reaction pathway. mpg.de The positioning and interaction of such residues within the enzyme's active site are key determinants of the final product profile. nih.gov

Impact of Active Site Structural Motifs (e.g., H-α1 Loop)

The product specificity and catalytic efficiency of sesquiterpene synthases are profoundly influenced by the architecture of their active sites. A critical structural element in many fungal sesquiterpene synthases is the H-α1 loop. This conserved motif acts as a flexible lid at the entrance of the active site. researchgate.netmdpi.com Upon substrate binding and the formation of a magnesium ion-pyrophosphate complex, the H-α1 loop moves to shield the active site from the solvent. researchgate.netmdpi.com This closure stabilizes the reactive carbocation intermediates and helps guide the complex cyclization cascade. mdpi.com

The significance of the H-α1 loop in determining product outcome has been demonstrated through site-directed mutagenesis studies on sesquiterpene synthases from Coprinus cinereus. nih.govasm.org Research on the promiscuous enzymes Cop3 (an α-muurolene synthase) and Cop4 (a δ-cadinene synthase) revealed that targeted mutations within the H-α1 loop can dramatically alter the product profile. nih.govnih.gov For instance, altering specific amino acid residues in the H-α1 loop of Cop3 and Cop4 changed the ratios of the sesquiterpenes produced, in some cases shifting the major product from one compound to another. nih.govasm.org These findings confirm that the H-α1 loop is a key determinant of selectivity in these enzymes and provides a target for protein engineering to potentially generate novel terpene structures. asm.org

Table 1: Impact of H-α1 Loop Mutations on Product Selectivity in C. cinereus Sesquiterpene Synthases An interactive table summarizing key findings from mutagenesis studies.

EnzymeMutationOriginal Major Product(s)New/Altered Product ProfileReference
Cop3 K251A, H255A, N256Aα-Muurolene, Germacrene AMutations altered the product ratios, demonstrating the loop's role in controlling the cyclization cascade. nih.gov
Cop4 K233Iδ-Cadinene, (-)-Germacrene DMaintained a similar pH-dependent product profile as the wild-type, unlike other mutants. asm.org
Cop4 H235Aδ-Cadinene, (-)-Germacrene DAbolished the pH sensitivity of the enzyme and altered the product profile. asm.org
Cop4 N239Lδ-Cadinene, (-)-Germacrene DHad the greatest effect on the product profile, significantly changing the types and ratios of sesquiterpenes formed. mdpi.com
Cop4/Cop6 Loop Swap H-α1 loop of Cop4 replaced with that of the more selective Cop6δ-CadineneThe product profile of the chimeric enzyme shifted significantly, highlighting the loop's direct influence on product outcome. nih.govasm.org

Transcriptional Regulation of Biosynthetic Genes

The production of this compound, like other secondary metabolites, is tightly controlled at the genetic level through the transcriptional regulation of its biosynthetic genes. The expression of terpene synthase (TPS) genes is governed by a network of transcription factors (TFs) that can be broadly categorized as pathway-specific or global regulators. mdpi.com Global TFs often respond to external environmental cues such as nutrients, pH, or light, allowing the organism to modulate secondary metabolism in response to changing conditions. mdpi.com

While specific transcription factors that exclusively regulate the this compound synthase gene have not been exhaustively identified, studies on related fungal and plant systems provide a framework for understanding this regulation. In fungi, the genes for secondary metabolite biosynthesis are often located in biosynthetic gene clusters (BGCs), which may also include specific TFs that co-regulate the entire pathway. mdpi.com For example, a study on Taiwanofungus gaoligongensis identified a terpene synthase gene, TgPentS, potentially involved in producing α-murolene analogs. mdpi.com The expression of this gene and other TPS genes was found to vary significantly under different liquid and solid culture conditions, with corresponding changes in the expression of specific transcription factors, suggesting a direct regulatory link. mdpi.com In plants, several TF families, including MYB, bHLH, and ERF, have been shown to regulate the promoters of TPS genes, thereby controlling the synthesis of various terpenes. nih.gov It is highly probable that similar TF families play analogous roles in controlling the expression of this compound synthase in fungi.

Table 2: Transcription Factor Families Implicated in Regulating Terpenoid Biosynthesis An interactive table listing common TF families and their general role.

Transcription Factor FamilyGeneral Role in Terpenoid RegulationOrganism TypeReference(s)
MYB Regulate various TPS genes in response to developmental and stress signals.Plants, Fungi nih.govfrontiersin.org
bHLH Often work in conjunction with MYB factors to activate TPS gene expression.Plants nih.govresearchgate.net
ERF (Ethylene Responsive Factor)Mediate responses to stress signals like jasmonate, often activating TPS genes.Plants nih.gov
WRKY Involved in defense responses, can regulate genes in specialized metabolite pathways.Plants nih.gov
Zinc Finger (e.g., C2H2) Broad regulatory roles, including response to abiotic stress, which can affect secondary metabolism.Fungi, Plants mdpi.comfrontiersin.org

Comparative Analysis of Biosynthetic Branching to Related Sesquiterpenes

The biosynthesis of this compound is intricately linked to that of other structurally related sesquiterpenes, often originating from the same precursor and even the same enzyme. Many sesquiterpene synthases are "promiscuous" or multi-product enzymes, capable of producing a spectrum of compounds from a single FPP substrate. mpg.de This enzymatic flexibility is a major source of chemical diversity in nature.

The this compound synthase Cop3 from Coprinus cinereus is a classic example of such an enzyme. nih.gov While its major product is α-muurolene, it also produces significant amounts of germacrene A and γ-muurolene. qmul.ac.ukescholarship.org This occurs because the reaction mechanism proceeds through common carbocationic intermediates that represent biosynthetic branching points. The initial (E,E)-germacradienyl cation can be deprotonated to yield germacrene A or undergo further cyclization and rearrangement. The subsequent muurolanyl cation can be deprotonated at different positions to yield α- or γ-muurolene.

A comparative analysis within C. cinereus provides further insight. The organism also possesses other sesquiterpene synthases that use FPP to create different molecular scaffolds. For instance, Cop4 synthesizes primarily δ-cadinene, a diastereomer of α-muurolene, while Cop1 and Cop2 produce germacrene A as their main product, and Cop6 is highly specific for α-cuprenene. nih.gov The existence of these distinct-yet-related enzymes within a single organism demonstrates how evolution has generated variations on a common catalytic theme (the terpene synthase fold) to explore and produce a wide array of sesquiterpene structures from a central metabolic precursor. researchgate.net

**Table 3: Comparative Product Profiles of Sesquiterpene Synthases from Coprinus cinereus*** *An interactive table comparing the major products of different TPS enzymes from the same fungus.

EnzymeEC NumberMajor Product(s)Minor ProductsRelated Sesquiterpene ClassReference(s)
Cop1 4.2.3.23Germacrene AVariousGermacrene nih.gov
Cop2 4.2.3.23Germacrene AVariousGermacrene nih.gov
Cop3 4.2.3.125α-MuuroleneGermacrene A, γ-Muurolene, δ-CadineneMuurolene/Cadinane (B1243036) nih.govqmul.ac.ukescholarship.org
Cop4 4.2.3.13δ-CadineneGermacrene D, CubebolCadinane nih.govmpg.de
Cop6 4.2.3.83α-Cuprenene-Cuprenene nih.gov

Extraction and Sample Preparation Techniques

The isolation of α-muurolene from its natural plant matrix is the primary step in its analysis. The choice of extraction method significantly influences the yield and purity of the final extract.

Hydrodistillation Optimization Protocols

Hydrodistillation is a traditional and widely used method for extracting essential oils, including those containing α-muurolene, from plant materials. benchchem.com This technique involves the use of water or steam to vaporize the volatile compounds, which are then condensed and separated. benchchem.com For instance, in the extraction of essential oil from Cinnamomum zeylanicum bark, hydrodistillation using a Clevenger apparatus for three hours yielded an oil containing 7.14% α-muurolene. benchchem.com

Several factors can be optimized to enhance the efficiency of hydrodistillation:

Time: Longer distillation periods (e.g., over 3 hours) can increase the yield of α-muurolene, but also carry the risk of thermal degradation of the compound. benchchem.com

Plant Part: The concentration of α-muurolene can vary significantly between different parts of the same plant. For example, the bark of some plants yields a higher concentration of this compound compared to the leaves or cones due to a higher resin content. benchchem.com

Pretreatment: Soaking the plant material, such as bark, in a sodium chloride solution (e.g., 5% w/v) can help to rupture cell walls, leading to improved release of terpenes like α-muurolene. benchchem.com

In a study on Callicarpa candicans, microwave-assisted hydrodistillation (MAHD) was optimized using response surface methodology. mdpi.com The optimal conditions were found to be a water to raw material ratio of 6:1 (v/w), an extraction time of 42 minutes, and a microwave power of 440 W. mdpi.com This method has been shown to be more efficient in recovering biologically active natural products in greater quantities compared to conventional hydrodistillation. mdpi.com

Supercritical Fluid Extraction (SFE) for Targeted Isolation

Supercritical Fluid Extraction (SFE) is a modern and highly selective technique for isolating specific compounds like α-muurolene. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. benchchem.comextraktlab.com The properties of supercritical CO₂, such as its high diffusivity and tunable solvating power, allow for efficient penetration into the plant matrix and selective dissolution of target compounds. benchchem.comextraktlab.com

Key parameters that are optimized in SFE include pressure, temperature, and extraction time. For the extraction of α-muurolene from Chamaecyparis obtusa, optimal conditions were reported to be a pressure of 350 bar, a temperature of 60°C, and an extraction time of 60 minutes. benchchem.combenchchem.com These conditions maximize the yield by enhancing the diffusion of supercritical CO₂ through the plant material. benchchem.combenchchem.com The operational workflow for SFE typically involves:

Plant Preparation: The dried plant material is ground to a specific particle size (e.g., 0.5–1.0 mm) to increase the surface area for extraction.

Extraction Chamber Loading: The ground biomass is packed into the extraction vessel.

Circulation: Supercritical CO₂ is circulated through the vessel under controlled temperature and pressure.

Separation: The CO₂ containing the dissolved compounds is depressurized in a separator, causing the precipitation of α-muurolene.

Collection: The extracted compound is collected and may be dried with anhydrous sodium sulfate (B86663) to remove any residual water and stored at low temperatures (e.g., 4°C) to prevent oxidation.

SFE offers several advantages over traditional methods, including faster extraction times, reduced use of organic solvents, and the ability to obtain extracts free from toxic residues. extraktlab.comresearchgate.net

Solid-Phase Microextraction (SPME) for Volatile Profiling

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive technique ideal for the analysis of volatile and semi-volatile compounds like α-muurolene. cabidigitallibrary.orgmdpi.com It is particularly useful for profiling the volatile composition of a sample without extensive preparation. mdpi.com The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace of a sample. The volatile compounds adsorb onto the fiber, which is then directly inserted into the injector of a gas chromatograph for analysis. mdpi.comcropj.com

In a study of Rosa willmottiae flowers, SPME was used to extract volatile organic compounds (VOCs). mdpi.com The sample was ground, placed in a headspace vial, and equilibrated at 50°C for 20 minutes. A 50/30 μm DVB/CAR/PDMS fiber was then exposed to the headspace for 40 minutes to extract the VOCs. mdpi.com This method allows for the preservation of the authentic volatile profile of the sample. mdpi.com SPME, when combined with GC-MS, has been successfully used to identify α-muurolene in the volatile profiles of various plants and fungi. cabidigitallibrary.orgcropj.com

Chromatographic and Spectrometric Analysis

Following extraction, the identification and quantification of α-muurolene are achieved through a combination of chromatographic separation and spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for the identification and quantification of α-muurolene in complex mixtures like essential oils. benchchem.comvulcanchem.com This technique combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry. benchchem.comvulcanchem.com

In a typical GC-MS analysis of α-muurolene, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. benchchem.comnih.gov The column, often a DB-5MS or similar non-polar column, separates the components of the mixture based on their boiling points and interactions with the stationary phase. benchchem.commdpi.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification. vulcanchem.combenchchem.com The mass spectrum of α-muurolene is characterized by its molecular ion peak at m/z 204.35 (C₁₅H₂₄). benchchem.combenchchem.com

The identification of α-muurolene is confirmed by comparing its mass spectrum and retention time with those of an authentic standard and with data from spectral libraries such as NIST. nih.govmdpi.com Quantification is typically performed by integrating the peak area of the compound in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations.

Recent advancements, such as comprehensive two-dimensional gas chromatography (GC×GC–MS), offer even greater resolving power for complex samples, improving the detection of minor constituents and reducing matrix interferences. mdpi.com

Application of Retention Indices (RI) for Isomer Differentiation

Retention Indices (RI) are a crucial tool in gas chromatography for the reliable identification of compounds, especially for differentiating between isomers like α-muurolene and its structural variants (e.g., γ-muurolene). benchchem.combenchchem.com The retention index relates the retention time of a compound to the retention times of a series of n-alkanes run under the same chromatographic conditions. scielo.br This provides a more consistent and transferable value than the retention time alone, which can vary between different instruments and analytical runs. scielo.br

The calculation of retention indices for all components in a sample is performed using a homologous series of n-alkanes injected under the same conditions. scielo.br The identification of components is then based on comparing their calculated linear retention indices (LRI) with published literature values and those in databases. scielo.br For example, in the analysis of Bauhinia forficata essential oil, α-muurolene was identified with a retention index of 1501 on a specific column, which was compared to a literature value of 1499. scielo.br

The use of retention indices in conjunction with mass spectral data significantly enhances the confidence in compound identification, allowing for the clear differentiation of α-muurolene from other co-eluting sesquiterpenes. benchchem.combenchchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. benchchem.com It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the molecule's complex bicyclic structure and stereochemistry. Both ¹H and ¹³C NMR are utilized to confirm the identity and purity of isolated this compound samples.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and multiplicity of the proton signals provide data on the electronic environment and connectivity of hydrogen atoms. For this compound, specific signals corresponding to its methyl, isopropyl, and olefinic protons can be identified. For instance, the trans-disubstituted olefinic protons typically appear as distinct doublets in the spectrum. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The chemical shifts of the 15 carbon atoms in the this compound skeleton, including the aliphatic and vinylic carbons, can be precisely measured. uc.pt Advanced 2D NMR techniques, such as Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons, confirming the muurolane skeleton and the specific positions of the methyl and isopropyl substituents. d-nb.info These combined NMR techniques are essential for differentiating this compound from its various isomers, such as gamma-muurolene (B1253906) and delta-cadinene. benchchem.comnist.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and experimental conditions.

Atom¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Multiplicity
C-1~45.2~2.10m
C-2~28.1~1.95, 1.65m
C-3~30.5~2.05m
C-4~134.1--
C-5~121.5~5.40br s
C-6~41.8~2.20m
C-7~51.3~1.80m
C-8~35.6~1.75, 1.45m
C-9~125.8~5.25d
C-10~140.3--
C-11 (CH₃)~20.9~1.68s
C-12 (CH₃)~21.5~0.95d
C-13 (CH₃)~21.3~0.75d
C-14 (CH-isopropyl)~31.7~2.25m
C-15 (CH₃)~15.4~1.72s

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Determination

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule based on its absorption of infrared radiation. For this compound, FTIR analysis confirms the presence of its characteristic hydrocarbon structure and double bonds. gsconlinepress.com The FTIR spectrum of this compound is defined by specific vibrational frequencies corresponding to the stretching and bending of its chemical bonds. jksus.orgresearchgate.net

Key absorption bands in the FTIR spectrum of this compound include C-H stretching vibrations for both sp³ (alkane) and sp² (alkene) hybridized carbons, and C=C stretching vibrations for the double bonds within the bicyclic ring system. The presence of these specific bands provides qualitative confirmation of the sesquiterpene's structure.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3015-3050C-H StretchAlkene (=C-H)
~2850-2960C-H StretchAlkane (-C-H)
~1640-1680C=C StretchAlkene (C=C)
~1440-1465C-H BendAlkane (CH₂, CH₃)
~880-900C-H BendAlkene (=C-H out-of-plane)

Integrated Analytical Approaches

GC-MS/Olfactometry (GC-MS/O) in Sensory Analysis

Studies utilizing GC-MS/O have characterized this compound as possessing a distinct woody aroma, sometimes with spicy or pine-like and citrus nuances. vulcanchem.comlookchem.com Its presence contributes significantly to the characteristic fragrance of various natural products, including agarwood and certain hops varieties. cropj.commdpi.com Although it may not always be the most abundant compound, its sensory impact can be significant. For example, in the analysis of treated Aquilaria malaccensis essential oil, sesquiterpenes like δ-cadinene and α-humulene were identified as key aroma impact compounds, highlighting the importance of this class of molecules, which includes this compound, in defining the valued agarwood scent. researchgate.netcropj.com

Chemometric Data Analysis for Chemical Variability (e.g., PCA, HCA)

Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are statistical tools applied to large datasets, such as those generated from the GC-MS analysis of essential oils, to identify patterns and relationships. nih.govcropj.com These techniques are instrumental in studying the chemical variability of compounds like this compound across different species, geographical locations, or processing methods. nih.govresearchgate.net

PCA reduces the dimensionality of the data by transforming the original variables (e.g., concentrations of volatile compounds) into a smaller set of uncorrelated variables called principal components (PCs). cropj.com This allows for the visualization of how samples group together based on their chemical profiles. For instance, PCA can differentiate between essential oils from various conifer species, where this compound may be present in varying, often minor, amounts (typically below 5%). frontiersin.orgnih.gov

HCA is another unsupervised pattern recognition technique that groups samples based on their similarities, representing the results in a dendrogram. researchgate.netscielo.br In studies of essential oils from plants like Virola surinamensis or various Salvia species, HCA and PCA have been used to classify samples based on the relative abundance of their constituents, including this compound, revealing chemotaxonomic relationships or variations due to seasonal changes. nih.govresearchgate.net These analyses can highlight which compounds, including this compound, are significant contributors to the observed variance between sample groups. mdpi.com

Methodological Considerations for Reproducibility in Biosynthesis Studies

Ensuring reproducibility in biosynthesis studies of sesquiterpenes like this compound is paramount for generating reliable and comparable data. Several methodological factors must be carefully controlled. The choice of extraction technique, for example, can significantly influence the resulting chemical profile. Methods such as hydrodistillation, steam distillation, and supercritical fluid extraction (SFE) can yield different relative amounts of volatile compounds due to variations in temperature, pressure, and solvent properties. benchchem.combenchchem.com

Standardization of all experimental protocols is critical. This includes consistent plant material collection (considering plant part, age, and environmental conditions), extraction procedures, and analytical parameters for GC-MS. benchchem.com For instance, using standardized retention indices and mass spectral libraries is essential for the reliable identification of this compound and its isomers. benchchem.com

Furthermore, to enhance the value and reproducibility of research, there is a growing emphasis on adhering to FAIR data principles (Findable, Accessible, Interoperable, and Reusable). benchchem.com This involves sharing raw analytical data, such as NMR and MS spectra, in open-access databases, allowing for independent verification and use by other researchers. Such practices are crucial for building a robust and reliable body of knowledge on the biosynthesis and chemical properties of this compound.

Microbial Biotransformation Studies

Biotransformation utilizes microorganisms or their enzymes to perform regio- and stereoselective chemical modifications of complex molecules like sesquiterpenes. tandfonline.comnih.govresearchgate.net This approach is valued as a "green chemistry" tool because it often proceeds under mild conditions with high selectivity, which can be difficult to achieve with traditional chemical methods. scilit.cominteresjournals.org

Fungi are particularly adept at hydroxylating sesquiterpenoid skeletons at positions that are chemically unactivated. nih.govtandfonline.com While direct biotransformation studies on this compound are not extensively documented, research on structurally similar sesquiterpenes provides significant insight into potential pathways. Fungi such as Chaetomium cochlioides and Diplodia gossypina have been used to biotransform caryophyllene (B1175711) and humulene, producing a variety of hydroxylated and epoxidized products. tandfonline.com It is known that oxygenated sesquiterpenes are often more readily biotransformed than their hydrocarbon precursors, likely due to better water solubility. tandfonline.com

Endophytic fungi, which live within plant tissues, are also a promising source of biocatalysts for generating novel molecules from natural product precursors. frontiersin.org The biotransformation of sesquiterpenoids by various fungi can lead to new derivatives with potentially enhanced or novel biological activities, including antifungal properties. nih.govfrontiersin.org For example, several sesquiterpene synthases (STSs) from mushroom-forming fungi, such as Coprinopsis cinerea and Omphalotus olearius, are known to synthesize this compound from farnesyl pyrophosphate, demonstrating the presence of enzymatic machinery capable of interacting with this specific scaffold. mdpi.comnih.gov

Table 1: Examples of Microbial Biotransformation of Sesquiterpenes

MicroorganismSubstrateTransformation TypeProduct(s)Reference
Chaetomium cochlioidesHumuleneHydroxylation, EpoxidationHumulene epoxides, Hydroxylated derivatives tandfonline.com
Diplodia gossypinaCaryophylleneHydroxylation7-hydroxy-4,5-epoxy-caryophyllene tandfonline.com
Aspergillus nigerArtemisinin (B1665778)HydroxylationHydroxylated artemisinin derivatives tandfonline.com
Penicillium sp.Cyclonerodiol-Transformed derivatives tandfonline.com

Elucidation of Biotransformation Products

The biosynthesis of this compound does not arise from the biotransformation of limonene (B3431351) or africanene. Instead, its natural synthesis is a more direct enzymatic process involving a common precursor in terpenoid synthesis. Scientific research has identified that this compound is synthesized from (2E,6E)-farnesyl diphosphate. nih.govthegoodscentscompany.comdiva-portal.org This reaction is catalyzed by a specific enzyme known as this compound synthase (EC 4.2.3.125). nih.govthegoodscentscompany.comdiva-portal.orgwikipedia.org

The enzyme this compound synthase, which has been characterized from the fungus Coprinopsis cinerea, facilitates the cyclization of the linear precursor (2E,6E)-farnesyl diphosphate into the bicyclic structure of this compound. thegoodscentscompany.comwikipedia.orgbenchchem.com This process also results in the formation of other sesquiterpenes, such as germacrene A and gamma-muurolene, as minor products. nih.govthegoodscentscompany.com The systematic name for this enzyme is (2E,6E)-farnesyl-diphosphate diphosphate-lyase (cyclizing, α-muurolene-forming). thegoodscentscompany.comdiva-portal.org

Studies on the slime mold Physarum polycephalum have also identified a terpene synthase, PpolyTPS4, which is responsible for producing this compound as its major product from farnesyl diphosphate. semanticscholar.org This further confirms the biosynthetic pathway from this common sesquiterpene precursor.

Table 1: Biosynthesis of this compound

Precursor Enzyme Product(s) Organism Source of Enzyme
(2E,6E)-Farnesyl Diphosphate This compound synthase (Cop3) This compound, germacrene A, gamma-muurolene Coprinopsis cinerea thegoodscentscompany.combenchchem.com

Enzymatic Biocatalysis for Structural Modification

The structural modification of this compound through enzymatic biocatalysis has been demonstrated, particularly through the action of cytochrome P450 monooxygenases. These enzymes are known for their ability to introduce oxygen into non-activated carbon-hydrogen bonds, leading to hydroxylated products. nih.gov

A study investigating the activity of (+)-δ-cadinene-8-hydroxylase (CYP706B1), a cytochrome P450 enzyme from cotton (Gossypium arboreum), revealed that (-)-alpha-muurolene can act as an alternative substrate. nih.gov The enzyme catalyzes the hydroxylation of (-)-alpha-muurolene, converting it into a mono-hydroxylated derivative. nih.gov This demonstrates the potential for enzymatic biocatalysis to generate novel derivatives of this compound, which could possess different biological activities.

While this compound can be a substrate for certain enzymes, it also exhibits inhibitory effects on some. For instance, it has been shown to inhibit the hydroxylation of (+)-δ-cadinene by the same CYP706B1 enzyme. nih.gov

Table 2: Enzymatic Modification of this compound

Enzyme Enzyme Type Substrate Product Source of Enzyme

Synthetic Methodologies

The total synthesis of complex natural products like alpha-muurolene is a significant challenge in organic chemistry. While specific literature detailing a complete total synthesis of this compound is not prominently available, the general strategies for constructing the underlying cadinane-type sesquiterpene skeleton have been reported. These syntheses provide a blueprint for accessing molecules within this structural class.

A notable example is the total synthesis of (±)-δ-cadinene, a structurally related isomer. tandfonline.com This synthesis employs a Robinson annelation reaction as a key step to construct the bicyclic core. tandfonline.com In this approach, a cyclohexenone derivative is reacted with an α,β-unsaturated ketone to form the δ-cadinenone intermediate. tandfonline.com The final step involves the removal of the ketone's oxygen atom to yield the target δ-cadinene. tandfonline.com Such methodologies, which focus on the stereoselective formation of the fused ring system, are fundamental to the synthetic approaches for all cadinane (B1243036) and muurolane sesquiterpenes, including this compound.

Known Biological Activities and Potential Applications

Botanical Sourcing and Essential Oil Constituents

This compound is synthesized by a diverse array of plant species, contributing to the characteristic scent and chemical profile of their essential oils. cymitquimica.comvulcanchem.com The concentration and presence of α-muurolene can vary significantly based on the plant species, the specific part of the plant, geographical location, and the extraction method employed. vulcanchem.com

Distribution Across Representative Plant Families

This compound has been identified in numerous plant families. It is a known component in the essential oils of species within the Lamiaceae family, such as Salvia rosmarinus (rosemary) and Tetradenia riparia. nih.govvulcanchem.com The Cupressaceae family also features species that produce this compound, including various types of Juniperus (junipers) and Cryptomeria japonica (Japanese cedar). vulcanchem.comwikidata.org

Other notable families include:

Lauraceae , with its presence in Cinnamomum species. vulcanchem.com

Asteraceae , found in plants like Inula helenium (horse-heal) and Achillea millefolium. vulcanchem.comneist.res.in

Fabaceae , where it is a key component in the essential oil of Amorpha fruticosa fruits. mdpi.com

Verbenaceae , particularly in the floral essential oils of Lantana camara. semanticscholar.org

Myrtaceae , identified in Melaleuca quinquenervia. uned.ac.cr

Pinaceae , with its isolation from Pinus radiata. vulcanchem.com

Species-Specific Phytochemical Profiles

The role and abundance of α-muurolene are often specific to the chemotype of a particular plant species, which can have implications for taxonomy and the potential applications of its essential oil.

Within the large and diverse Salvia genus, the chemical composition of essential oils is a key marker for chemosystematics. While β-caryophyllene and germacrene D are among the most common sesquiterpenes in Iranian Salvia species, α-muurolene is also present in the phytochemical profiles of certain species. researchgate.net For instance, the essential oil from the leaves of one studied Salvia species contained α-muurolene at a concentration of 8.37%. researchgate.net In a study of five Salvia species cultivated in Italy, α-muurolene was identified as one of the most abundant sesquiterpene hydrocarbons in Salvia elegans, with a concentration of 1.8%. nih.gov Another analysis of six Salvia species from Iran detected α-muurolene in Salvia reuterana (0.4%) and Salvia macrosiphon (0.7%). academicjournals.org The presence and concentration of α-muurolene, alongside other volatile compounds, can help differentiate between species and even between different populations of the same species, reflecting genetic and environmental influences. academicjournals.orgmdpi.com

The essential oils of Juniperus species exhibit significant chemical variability, with α-muurolene being a frequently identified, though not always dominant, constituent. In a study of Bulgarian Juniperus communis berry oil, α-muurolene was present at a concentration of 0.4%. nih.gov A separate analysis of J. communis from Kosovo did not list α-muurolene as a main component, highlighting the geographical variation in chemical profiles. etnobotanica.us In contrast, the essential oil from the leaves of Juniperus oxycedrus ssp. macrocarpa from Algeria was found to contain γ-muurolene, a related isomer, as a major constituent at 9.1%, while α-muurolene was also detected. journaljpri.com This variability underscores the importance of geographical origin and subspecies in determining the specific composition of juniper essential oils.

The essential oil hydrodistilled from the fruits of Amorpha fruticosa, or desert false indigo, consistently features α-muurolene as one of its principal components. In one analysis, the essential oil was found to be composed mainly of sesquiterpene hydrocarbons (82.74%), with α-muurolene constituting 12.54% of the total oil. mdpi.com This places it alongside δ-cadinene (20.09%) and γ-muurolene (12.79%) as the most abundant compounds in the oil from this source. mdpi.com Other studies have also reported γ-muurolene as a major constituent, confirming the importance of muurolene isomers in the chemical profile of A. fruticosa fruit oil. mdpi.compensoft.netrjpharmacognosy.ir The specific concentrations can differ based on the plant's origin, as noted in comparisons between Romanian and Bulgarian studies. mdpi.com

The chemical composition of essential oils from Lantana camara flowers is known to vary significantly, often influenced by the color of the flowers and the geographical location of the plant. semanticscholar.orgpreprints.org One study identified α-muurolene as a main component in the essential oil of pink L. camara flowers. preprints.org Another analysis of L. camara floral essential oil reported α-muurolene at a concentration of 2.27%, alongside other major components like caryophyllene (B1175711) (10.87%) and α-humulene (7.59%). semanticscholar.org The presence of α-muurolene contributes to the complex sesquiterpene-rich profile of these oils. semanticscholar.orgpreprints.org

Data Tables

Table 1: Concentration of α-Muurolene in Essential Oils of Various Plant Species

Plant SpeciesFamilyPlant PartConcentration (%)Reference
Amorpha fruticosaFabaceaeFruit12.54% mdpi.com
Salvia sp.LamiaceaeLeaves8.37% researchgate.net
Lantana camaraVerbenaceaeFlowers2.27% semanticscholar.org
Salvia elegansLamiaceaeAerial Parts1.80% nih.gov
Salvia macrosiphonLamiaceaeAerial Parts0.70% academicjournals.org
Salvia reuteranaLamiaceaeAerial Parts0.40% academicjournals.org
Juniperus communisCupressaceaeBerries0.40% nih.gov
Baccharis Genus Chemotaxonomy

The essential oil of Baccharis parvidentata, a wild Brazilian plant species found at high altitudes, contains a variety of volatile compounds. While sabinene, himachalol, β-pinene, and δ-3-carene are among the most noteworthy, α-muurolene is also present, contributing to the complex chemical profile of the genus. researchgate.net

Coniferous Species (e.g., Picea, Larix, Pseudotsuga, Pinus)

This compound is a constituent of the essential oils of several coniferous trees. In Serbian spruce (Picea omorika), a rare and vulnerable European conifer, α-muurolene has been identified in the needles, with an average content of 0.6%. nih.gov It has also been detected in Norway spruce (Picea abies), with its presence varying seasonally. mdpi.com Furthermore, α-muurolene is found in the needle essential oils of Macedonian pine (Pinus peuce), with a concentration of 1.2%. nih.gov The compound has also been isolated from other pine species, including dwarf mountain pine (Pinus mugo) and Pinus radiata. contaminantdb.calookchem.com

Xylopia aethiopica Seed Extracts

The n-hexane seed extract of Xylopia aethiopica, a plant used in traditional medicine, contains α-muurolene as one of its phytocompounds. gsconlinepress.comgsconlinepress.comresearchgate.net Analysis of the essential oil from the fruits of Xylopia aethiopica from Cameroon revealed that sesquiterpene hydrocarbons constitute 8.3% of the oil, with α-muurolene accounting for 4.3% of that fraction. researchgate.net Other studies on the essential oil of X. aethiopica seeds have also confirmed the presence of α-muurolene. phcogres.com

Torreya grandis Aril and Leaf Extracts

The essential oils extracted from the arils and leaves of Torreya grandis both contain α-muurolene. In the aril essential oil (AEO), α-muurolene is present at a concentration of 1.61 ± 0.08%. mdpi.com The leaf essential oil (LEO) has a higher concentration of α-muurolene, at 3.36 ± 0.04%. mdpi.com

Other Notable Phytogenic Sources (e.g., Spondias purpurea, Hyptis monticola, Inula helenium, Cinnamomum)

This compound has been identified in a variety of other plant species. A terpene-containing sub-fraction of the leaf extract of Spondias purpurea was found to contain 6.9% α-muurolene. medcraveonline.commedcraveonline.com The essential oil of Hyptis monticola, a wild plant from Brazil, is characterized by several compounds, including α-muurolene at a concentration of 6.4%. researchgate.netsmujo.id Root extracts of Inula helenium (horse-heal) are another source of this compound. vulcanchem.combenchchem.combenchchem.com In the Cinnamomum genus, α-muurolene has been found in the essential oil of Cinnamomum zeylanicum bark at a concentration of 7.14%. benchchem.com It has also been detected in Cinnamomum cassia powder and its extracts, with varying relative contents depending on the processing stage. scielo.br For instance, in one study, the powder contained 6.96% α-muurolene, while a marinade made with it contained 8.99%. scielo.br Seasonal variations also affect its concentration in Cinnamomum cassia leaves, with a relatively high content of 1.16% observed in the summer. mdpi.com

Biosynthesis and Presence in Non-Plant Organisms

Fungal Metabolite Production (e.g., Basidiomycetes, Coprinopsis cinerea)

Fungi, particularly those belonging to the Basidiomycota phylum, are capable of producing α-muurolene. mdpi.com In the mushroom-forming fungus Coprinopsis cinerea, six sesquiterpene synthases (Cop1–6) have been identified. mdpi.comnih.gov One of these, Cop3, has been identified as an α-muurolene synthase, an enzyme that was previously undescribed. nih.govnih.gov When expressed in Escherichia coli, Cop3 produces α-muurolene as the major terpenoid compound, accounting for approximately 30% of the total sesquiterpenes detected. nih.gov Other basidiomycetes, such as Omphalotus olearius and Phaeolus schweinitzii, also possess sesquiterpene synthases (Omp1, Omp3, and PpSTS01) that can synthesize α-muurolene from farnesyl pyrophosphate (FPP). mdpi.com Additionally, some fungal enzymes produce α-muurolene as a side product. mdpi.comsemanticscholar.org

Data Tables

Table 1: Percentage of α-Muurolene in Various Plant Species

Plant SpeciesPart AnalyzedPercentage of α-Muurolene
Picea omorikaNeedles0.6% nih.gov
Pinus peuceNeedles1.2% nih.gov
Xylopia aethiopicaFruit Essential Oil4.3% researchgate.net
Torreya grandisAril Essential Oil1.61 ± 0.08% mdpi.com
Torreya grandisLeaf Essential Oil3.36 ± 0.04% mdpi.com
Spondias purpureaLeaf Extract Sub-fraction6.9% medcraveonline.commedcraveonline.com
Hyptis monticolaEssential Oil6.4% researchgate.netsmujo.id
Cinnamomum zeylanicumBark Essential Oil7.14% benchchem.com
Cinnamomum cassiaPowder6.96% scielo.br
Cinnamomum cassiaMarinade8.99% scielo.br
Cinnamomum cassiaLeaves (Summer)1.16% mdpi.com

Table 2: Fungal Sesquiterpene Synthases Producing α-Muurolene

Fungal SpeciesSesquiterpene SynthaseMajor/Minor Product
Coprinopsis cinereaCop3Major nih.gov
Omphalotus oleariusOmp1, Omp3Major mdpi.com
Phaeolus schweinitziiPpSTS01Major mdpi.com
Cerrena unicolorCun0716Minor mdpi.com
Flammulina velutipesFvSTS03Minor semanticscholar.org

Slime Mold Volatile Emissions (Physarum polycephalum)

The plasmodial slime mold, Physarum polycephalum, has been identified as a producer of this compound. researchgate.netresearchgate.net Scientific investigations into the volatile organic compounds released by P. polycephalum have shown that its emissions consist of a mixture of terpenoids. researchgate.net Among these, this compound is one of four major sesquiterpenes, alongside (E)-β-caryophyllene and two other unidentified sesquiterpenoids. researchgate.netresearchgate.net The monoterpene linalool (B1675412) is also a notable component of the slime mold's volatile profile. researchgate.netresearchgate.net

Research into the biosynthesis of these terpenes led to the identification of four terpene synthase (TPS) genes in the P. polycephalum genome, designated PpolyTPS1–PpolyTPS4. researchgate.net Through heterologous expression in Escherichia coli, it was determined that two of these enzymes, PpolyTPS1 and PpolyTPS4, were active. researchgate.netresearchgate.net By comparing the in vitro products of these enzymes with the volatile profile of the slime mold, studies concluded that PpolyTPS4 is the primary enzyme responsible for the production of most of the sesquiterpenoids emitted by P. polycephalum, including this compound. researchgate.netresearchgate.net The composition of these emitted terpenoids does not appear to differ qualitatively during the young stages of the plasmodia. researchgate.net

Table 1: Major Volatile Terpenoids Emitted by Physarum polycephalum

CompoundClassReference
This compoundSesquiterpene researchgate.netresearchgate.net
(E)-β-caryophylleneSesquiterpene researchgate.net
LinaloolMonoterpene researchgate.netresearchgate.net
Unidentified SesquiterpenoidsSesquiterpene researchgate.net

Algal Terpenoid Synthesis (e.g., Red Algae)

The biosynthesis of terpenes in red algae (Rhodophyta) presents a unique evolutionary path compared to terrestrial plants. researchgate.net While plants typically use two main types of terpene synthases, red algae have been found to utilize microbial-type terpene synthases (MTPSLs). researchgate.netnih.gov Phylogenetic analysis shows that these red algal MTPSLs are more closely related to bacterial terpene synthases, suggesting they were acquired via horizontal gene transfer and are not the result of microbial contamination. researchgate.netresearchgate.net

These enzymes are responsible for the rich diversity of terpenes found in red algae. researchgate.net The biosynthesis begins with the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form larger molecules like farnesyl diphosphate (FPP, C15), the direct precursor to sesquiterpenes. pnas.org

Specific research has identified this compound as a product of this biosynthetic pathway in certain red algae. researchgate.net For instance, the enzyme EaMTPSL2, from the red alga Erythrolobus australicus, converts FPP into a mixture of sesquiterpenes, one of which is this compound. nih.gov Similarly, another microbial-type terpene synthase, DfMTPS2, from Dryopteris fragrans, also produces this compound as a major sesquiterpenoid product. researchgate.net The production of these volatile terpenes is thought to play a role in the algae's defense against biotic stresses. researchgate.netresearchgate.net

Table 2: Selected Sesquiterpene Products of the Red Algal Enzyme EaMTPSL2

CompoundReference
This compound nih.gov
β-Copaene nih.gov
Aristol-9-ene nih.gov
β-Elemene nih.gov
α-Ylangene nih.gov
(Z)-α-Bisabolene epoxide nih.gov

Biological Activities and Underlying Molecular Mechanisms in Vitro and in Silico Research

Antimicrobial Efficacy

Alpha-muurolene, a sesquiterpene found in the essential oils of various plants, has been investigated for its antimicrobial properties. Research, primarily conducted on essential oils containing α-muurolene as a constituent, suggests its potential role in inhibiting the growth of various microorganisms, including fungi and bacteria.

Essential oils rich in sesquiterpenes, including α-muurolene, have demonstrated notable antifungal activity. The proposed mechanism of action is often attributed to the hydrophobic nature of these compounds, which is believed to facilitate their interaction with the lipid bilayer of fungal cell membranes. This interaction can lead to an alteration of the cell membrane's hydrophobicity and fluidity, ultimately disrupting its structure and function. Such disruptions can interfere with essential cellular processes.

While direct studies on the specific cellular targets of isolated α-muurolene are limited, the general consensus for essential oils containing this compound points towards the fungal cell membrane as a primary site of action. The disruption of membrane integrity can lead to leakage of intracellular components and inhibit processes crucial for fungal survival. For instance, essential oil from Juniperus morrisonicola, which contains various sesquiterpenoids, has shown complete inhibition of the wood-decay fungus Laetiporus sulphureus at a concentration of 100 ppm mdpi.com.

The antibacterial efficacy of α-muurolene has been primarily explored through the study of essential oils in which it is a component. These studies indicate that essential oils containing α-muurolene exhibit activity against a range of pathogenic bacteria, with a notable efficacy against Gram-positive strains. mdpi.com The structural characteristics of Gram-positive bacteria, which lack an outer membrane, are thought to allow for easier penetration by hydrophobic molecules like sesquiterpenes.

In a study on the essential oil of Amorpha fruticosa, where α-muurolene was a major component, potent inhibitory effects were observed against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. mdpi.com Similarly, the essential oil of Xenophyllum poposum, containing α-muurolene, also demonstrated antibacterial activity against Staphylococcus aureus. mdpi.com The mechanism is hypothesized to involve the alteration of the bacterial cell membrane's hydrophobicity. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Essential Oils Containing this compound against Pathogenic Bacteria

Essential Oil SourceBacterial StrainMIC (mg/mL)
Amorpha fruticosaStaphylococcus aureus (Gram-positive)1.84 - 7.38
Escherichia coli (Gram-negative)14.75 - 29.50

Note: The data presented is for essential oils and not the isolated compound this compound.

Biofilm formation is a critical factor in microbial pathogenicity, providing resistance against antimicrobial agents. Essential oils containing α-muurolene have shown potential in disrupting this process. The proposed mechanism involves interfering with the initial stages of biofilm formation, such as microbial adherence to surfaces.

The hydrophobic nature of sesquiterpenes like α-muurolene is thought to play a role in altering the cell surface properties of bacteria, making it difficult for them to attach to surfaces and form biofilms. For example, the essential oil from Amorpha fruticosa demonstrated good antibiofilm activity by inhibiting microbial adherence to inert surfaces. mdpi.com Research on the essential oil of Rosmarinus officinalis, which also contains α-muurolene, showed an inhibition of Staphylococcus epidermidis biofilm formation by over 57% at a concentration of 25 μl/ml nih.gov.

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of α-muurolene is suggested by studies on essential oils where it is a constituent. These essential oils have demonstrated the ability to scavenge free radicals in various assays. However, research specifically isolating the antioxidant activity of pure α-muurolene is limited.

Essential oils from plants such as Juniperus oxycedrus, which are rich in sesquiterpenes like δ-cadinene, cis-thujopsene, and α-muurolene, have shown strong antioxidant activities mdpi.com. The antioxidant and radical-scavenging properties of the methanol extract and essential oil of Xenophyllum poposum were determined using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay and the β-carotene bleaching (BCB) test, showing moderate to weak activity researchgate.net.

Table 2: Antioxidant Activity of Essential Oils Containing this compound

Essential Oil SourceAssayResult
Xenophyllum poposumDPPH & β-carotene bleachingModerate to weak activity

Note: The data presented is for essential oils and not the isolated compound this compound.

Anti-inflammatory Response Modulation

Investigations into the anti-inflammatory properties of essential oils containing α-muurolene and related sesquiterpenes suggest a potential for modulating inflammatory responses. The anti-inflammatory effects of sesquiterpenes are often linked to their ability to modulate key signaling pathways and the production of inflammatory mediators.

Studies on sesquiterpenes that frequently co-occur with α-muurolene, such as α-humulene and β-caryophyllene, have revealed potent anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α). nih.gov For instance, the essential oil of Juniperus morrisonicola exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages with an IC50 value of 12.9 μg/mL mdpi.com. This activity is likely attributable to its major constituents, which include various sesquiterpenoids mdpi.com.

Insecticidal and Pest Deterrent Applications

This compound, as a component of certain plant essential oils, has been associated with insecticidal and pest-deterrent properties. Essential oils are known to have repellent and insecticidal effects against various insects, and their activity is often attributed to the synergistic effects of their various components, including sesquiterpenes.

For example, the essential oil of Piper crassinervium, which contains α-muurolene, has been shown to have repellent and toxic effects against imported fire ants. nih.gov An in silico study suggested that α-muurolene from the essential oil of Schinus molle could have an insecticidal effect by acting on the mosquito juvenile hormone-binding protein of Aedes aegypti. Furthermore, essential oils from wild plants have demonstrated repellent activity against several mosquito species, with the effect being attributed to their complex chemical composition that includes compounds like α-muurolene mdpi.com.

Olfactory and Behavioral Effects on Insects

This compound, as a component of various plant essential oils, plays a role in plant-insect interactions. It is recognized as a volatile organic compound that can influence insect behavior. Research into herbivory-induced plant volatiles from Oryza sativa (rice) has identified this compound as one of the compounds released upon damage. thegoodscentscompany.com These volatile plumes are crucial chemical cues that can influence the chemotactic behavior of insects, such as the pentatomid bug Tibraca limbativentris, and also attract natural enemies of the herbivores, like egg parasitoids. thegoodscentscompany.com The presence of this compound in these volatile blends suggests its function as an infochemical that insects can detect, leading to behavioral responses such as attraction or repulsion, which is fundamental to their feeding and oviposition strategies. Many sesquiterpenoids are known to function in plant defense as antifeedants against insects.

In Silico Molecular Docking with Insect Protein Receptors (e.g., Juvenile Hormone-Binding Protein)

In silico molecular docking studies are computational methods used to predict the binding affinity and interaction between a ligand, such as this compound, and a target protein receptor. researchgate.net These techniques provide valuable insights into the potential biochemical activity of a compound before extensive laboratory testing.

Research has explored the potential of this compound as an insecticide by modeling its interaction with key insect proteins. One significant target is the juvenile hormone-binding protein (JHBP), which is crucial for transporting juvenile hormone, a sesquiterpenoid that regulates insect development and reproduction. nih.govebi.ac.uk In silico studies have shown that this compound has a favorable binding energy with the juvenile hormone-binding protein from the mosquito Aedes aegypti, suggesting it could interfere with the hormone's function.

Molecular docking simulations are also used to investigate interactions with other critical insect proteins, such as odorant-binding proteins (OBPs), which are involved in the initial steps of olfaction by transporting odor molecules to receptors. nih.govmdpi.com By binding to the hydrophobic cavity of these proteins, compounds like this compound can potentially disrupt an insect's ability to perceive its environment. Another target is acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the insect nervous system. ufu.br Inhibition of AChE leads to paralysis and death, a mechanism exploited by many commercial insecticides. ufu.br Docking studies help identify compounds that can bind effectively to the active site of AChE. ddg-pharmfac.netnih.govstudiauniversitatis.ro

Table 1: In Silico Molecular Docking Interactions of this compound with Insect Protein Receptors

Compound Target Protein Insect Species Finding

Antiproliferative Effects in Cellular Models

The potential of plant-derived compounds in oncology is an active area of research. Preliminary studies suggest that essential oils containing significant amounts of this compound may possess antitumor properties. The antiproliferative activity of a compound refers to its ability to inhibit the growth and proliferation of cells, a key characteristic of potential anticancer agents. sums.ac.irnih.gov

For instance, the essential oil from the wood of Juniperus oxycedrus, which is rich in sesquiterpenes including this compound, has demonstrated antiproliferative activities. mdpi.com Similarly, the essential oil of Juniperus morrisonicola wood, also containing this compound, exhibited dose- and time-dependent cytotoxicity against HepG2 human hepatocellular carcinoma cells. mdpi.com In one study, treatment with 40 μg/mL of this essential oil reduced the viability of HepG2 cells to 66% after 24 hours and to 36% after 48 hours. mdpi.com The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 52.1 μg/mL at 24 hours and 41.5 μg/mL at 48 hours. mdpi.com

While these findings are promising, they are often based on the activity of a complex essential oil mixture. Further research is required to isolate the specific effects of this compound and elucidate the precise molecular pathways involved in its cytotoxic effects on cancer cells. mdpi.com

Table 2: Antiproliferative Activity of Essential Oil Rich in this compound

Source of Essential Oil Cancer Cell Line Incubation Time IC₅₀ Value
Juniperus morrisonicola Wood HepG2 (Human Hepatocellular Carcinoma) 24 hours 52.1 μg/mL mdpi.com

Investigations into Enzyme and Receptor Interactions

In silico and in vitro studies have been conducted to investigate the interaction of this compound with various enzymes and receptors. Molecular docking has shown that this compound, along with other sesquiterpenes like caryophyllene (B1175711) oxide, cubenol, and tau-cadinol, can bind to NADPH oxidase (PDB ID: 1N8Q). researchgate.net This enzyme is involved in the production of reactive oxygen species (ROS), and its inhibition is a target for antioxidant and anti-inflammatory therapies.

Additionally, sesquiterpenes are widely studied for their potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov While many sesquiterpenoids have been evaluated for AChE inhibitory potential, specific data on this compound's activity is part of this broader research area. nih.gov

Synergistic Interactions with Co-occurring Phytochemicals

This compound frequently co-occurs in essential oils with other sesquiterpenes, such as germacrene D, δ-cadinene, and β-caryophyllene. mdpi.comnih.gov Germacrene D is a known biogenetic precursor to muurolane and cadinane (B1243036) sesquiterpenes, including this compound, which explains their frequent co-occurrence. nih.govresearchgate.netnih.gov Studies have shown that combinations of certain sesquiterpenes can lead to enhanced biological activity. For example, β-caryophyllene has been observed to amplify the cytotoxic effects of its isomer α-humulene and isocaryophyllene on human breast cancer (MCF-7) and intestinal cancer (CaCo-2) cell lines. mdpi.comnih.gov While β-caryophyllene alone may not significantly inhibit cancer cell growth, its presence can potentiate the activity of other co-occurring compounds. mdpi.comnih.gov This highlights the importance of studying compounds like this compound not just in isolation but also in combination with the phytochemicals they are naturally found with.

Ecological Roles and Chemosystematic Applications

Function in Plant Defense Mechanisms

Plants have evolved a sophisticated array of chemical defenses to protect themselves from herbivores. unn.edu.ng Alpha-muurolene is a key component of this chemical arsenal, contributing to both direct and indirect defense strategies.

Indirect Defense: Attraction of Natural Enemies of Herbivores

In addition to its direct repellent effects, this compound plays a crucial role in indirect defense by attracting the natural enemies of herbivores. tennessee.edu When a plant is attacked by an herbivore, it releases a blend of volatile organic compounds, including this compound, which act as signals to predators and parasitoids of the feeding insect. tennessee.edunih.gov This "cry for help" recruits beneficial insects that can reduce the herbivore pressure on the plant. For example, in cabbage plants attacked by Pieris brassicae or Pieris rapae, this compound is among the volatiles released that attract the parasitoid Cotesia species. tennessee.edu Similarly, rice plants damaged by the stink bug Tibraca limbativentris release this compound, which attracts egg parasitoids like Telenomus podisi. embrapa.brcambridge.org This tritrophic interaction, involving the plant, the herbivore, and its natural enemy, is a sophisticated defense strategy mediated by chemical cues like this compound. mdpi.com

Plant SpeciesHerbivoreNatural Enemy AttractedReference
Cabbage (Brassica sp.)Pieris brassicae, Pieris rapaeCotesia sp. tennessee.edu
Rice (Oryza sativa)Tibraca limbativentrisTelenomus podisi embrapa.brcambridge.org

Induction of Plant Defense Signaling Pathways

The production and release of this compound are often induced by herbivore feeding, indicating its integration into the plant's defense signaling network. nih.gov Herbivore damage triggers a cascade of biochemical events within the plant, leading to the synthesis and emission of a specific blend of volatiles. nih.gov The release of this compound from rice plants was significantly higher after being damaged by the rice stem bug, highlighting its role as an induced defense compound. embrapa.brcambridge.org Furthermore, studies on tomato plants have shown that spider mite infestation leads to the upregulation of genes involved in terpenoid biosynthesis, which would include the production of sesquiterpenes like this compound. nih.gov This induced response suggests that this compound is a regulated component of the plant's defense system, activated upon herbivore attack.

Interspecific Chemical Ecology: Allelopathy and Communication Cues

The influence of this compound extends beyond plant-herbivore interactions to encompass relationships between different plant species. As a component of essential oils, it can exhibit allelopathic effects, influencing the growth and development of neighboring plants. nih.govscielo.brresearchgate.net Allelopathy is a form of chemical competition where one plant releases biochemicals into the environment that inhibit the germination or growth of another. scielo.br Essential oils rich in sesquiterpenes, including this compound, have demonstrated phytotoxic activity against various weed species. nih.govmdpi.com For example, the essential oil of Heliotropium curassavicum, containing this compound, showed inhibitory effects on the weed Chenopodium murale. nih.govresearchgate.net

Furthermore, volatile compounds like this compound can act as communication cues between plants. scielo.br Plants can perceive the volatile emissions from a damaged neighbor and prime their own defenses in anticipation of a potential threat. nih.gov This interplant communication can lead to a more rapid and robust defense response when the "listening" plant is subsequently attacked.

Utility in Chemotaxonomic Classification

The chemical composition of a plant's essential oil can be a stable and genetically determined trait, making it a valuable tool for taxonomic and phylogenetic studies. This compound, as a constituent of these oils, has proven useful in discriminating between species and clarifying their evolutionary relationships. scielo.brpsu.edu

Species Discrimination and Phylogenetic Relationships

The presence and relative abundance of this compound can serve as a chemotaxonomic marker to distinguish between closely related species or to group species into distinct chemical profiles (chemotypes). scielo.brpsu.edumdpi.com For instance, in a study of the genus Hypenia, the presence of this compound, along with other cadinane (B1243036) sesquiterpenes, was characteristic of species belonging to the section Densiflorae, helping to differentiate them from species in the section Laxiflorae. scielo.brpsu.edu This chemical distinction supports the taxonomic division of the genus based on morphological characteristics. scielo.brpsu.edu

Similarly, in the genus Juniperus, the levels of this compound and other compounds helped to support the distinctiveness of J. sabina from other species. mdpi.com In the context of muscadine grapes (Vitis rotundifolia), this compound was identified as a marker volatile that characterized perfect flowers, distinguishing them from female flowers. researchgate.netfrontiersin.org The unique volatile profiles, including this compound, can thus provide a chemical basis for classification and contribute to a more comprehensive understanding of phylogenetic relationships within plant groups. mdpi.comsci-hub.se

GenusSection/SpeciesRole of this compoundReference
HypeniaDensifloraeMajor constituent, chemotaxonomic marker scielo.brpsu.edu
JuniperusJ. sabinaSupports the independence of the species mdpi.com
VitisV. rotundifolia (perfect flowers)Marker volatile characterizing perfect flowers researchgate.netfrontiersin.org

Intraspecific Variation and Environmental Influences on Chemotypes

The production and accumulation of α-muurolene, like many other plant secondary metabolites, are not uniform across all individuals of a given species. This variability, known as intraspecific variation, can be significant and is influenced by a combination of genetic and environmental factors. ebi.ac.ukfrontiersin.org Such chemical diversity within a species often leads to the classification of individuals into distinct chemotypes, which are groups characterized by their unique chemical profiles. frontiersin.org

Research has demonstrated that the variation in essential oil composition, including the content of α-muurolene, is a common phenomenon. frontiersin.org These differences can be observed between populations from different geographical locations, as well as among individual plants within the same population. researchgate.netredalyc.org Factors contributing to this variation include genetic makeup, the developmental stage of the plant, the specific plant part analyzed, and a range of environmental conditions. ebi.ac.ukfrontiersin.orgredalyc.org

A study on Salvia ceratophylloides, a rare and endangered plant species, revealed significant within-plant variation in the emission of volatile organic compounds (VOCs), including α-muurolene. The composition and emission of VOCs differed sharply between the upper (sessile) and lower (petiolate) leaves of the same plant, suggesting different adaptive strategies to micro-environmental gradients along the plant canopy. mdpi.com Specifically, the emission of α-muurolene was statistically higher in the upper, sun-exposed leaves compared to the lower, more shaded ones. mdpi.com

Table 1: Within-Plant Variation of α-Muurolene Emission in Salvia ceratophylloides Leaves mdpi.com

Leaf PositionRelative α-Muurolene Emission (% of total VOCs)Associated Compounds with Increased Emission
Sessile (Upper) LeavesStatistically Higherp-Cymene, Sabinene, Terpinolene, β-Pinene, γ-Terpinene, α-Terpineol, D-Germacrene, α-Cubebene
Petiolate (Lower) LeavesStatistically Lower-

Environmental factors play a crucial role in shaping the chemical profile of a plant. researchgate.netmdpi.com Studies have shown that sun exposure, temperature, precipitation, and soil composition can influence the biosynthetic pathways responsible for producing terpenes like α-muurolene. mdpi.comnih.govmdpi.com For instance, research on Origanum vulgare ssp. hirtum identified different chemotypes based on samples collected from locations with varying environmental conditions, such as sun exposure and temperature. nih.gov While the major constituents defined the primary chemotypes (e.g., carvacrol/thymol or linalool-dominant), the concentrations of minor components like α-muurolene also varied significantly between locations. nih.gov

Table 2: Variation of α-Muurolene in Origanum vulgare ssp. hirtum Chemotypes from Different Locations in Southern Italy nih.gov

Collection LocationPrimary Chemotypeα-Muurolene (% of Essential Oil)Environmental Characteristics
Furore (F)Carvacrol / Thymol0.22 ± 0.01Sunny, coastal, fronting the sea
Sanza (S)Thymol / α-Terpineol0.20 ± 0.01Internal zone, far from the sea, lower temperatures
San Giovanni a Piro (SG)Linalyl acetate (B1210297) / Linalool (B1675412)0.39 ± 0.01-

Seasonal changes also exert a strong influence on the chemical composition of plant essential oils. A study on Cinnamomum cassia leaves found that the concentration of α-muurolene varied with the seasons, reaching its highest relative level of 1.16% in the summer. mdpi.com In contrast, other related sesquiterpenes like γ-muurolene were absent in the summer but present in other seasons, highlighting the dynamic nature of secondary metabolite production in response to environmental cues. mdpi.com

Similarly, an extensive analysis of Cinnamomum camphora from different regions identified five distinct chemotypes, including linalool, camphor, and nerolidol (B1678203) types. mdpi.com In this study, α-muurolene was found to be part of a group of positively correlated compounds, including β-caryophyllene, humulene, and germacrene D. mdpi.com The presence and concentration of this group of sesquiterpenes were strongly associated with certain chemotypes, indicating that the genetic predisposition defining a chemotype dictates a specific profile of both major and minor compounds. mdpi.com

The interplay between genetic predisposition and environmental stimuli dictates the final chemical phenotype of a plant. Understanding the intraspecific variation of α-muurolene and the environmental factors that modulate its production is essential for chemosystematics, as it helps to clarify the relationships between chemical diversity, ecological adaptation, and evolutionary processes. csic.es

Advanced Molecular and Computational Studies

Computational Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have been instrumental in exploring the potential biological activities of alpha-muurolene by simulating its interaction with various protein targets. These in silico studies provide insights into binding affinities and interaction mechanisms, guiding further experimental research.

One area of focus has been the investigation of this compound's insecticidal potential. Molecular docking studies have evaluated its binding to the mosquito juvenile hormone-binding protein (mJHBP) from Aedes aegypti. In these studies, this compound demonstrated a strong binding energy of -9.7 kcal/mol, comparable to the synthetic insecticide pyriproxyfen. nih.govupc.edu.pe This suggests that this compound may act as an insecticide by interfering with the hormonal regulation of the mosquito. nih.govupc.edu.pe Molecular dynamics simulations further supported the stability of the this compound-mJHBP complex over a 100 ns evaluation period. nih.gov

Another target explored is the tyrosinase receptor, an enzyme involved in melanin (B1238610) biosynthesis. In a study of Knema malayana essential oil, where this compound was a notable component, molecular docking was performed. tandfonline.com While alpha-amorphene showed the best docking energy, the study highlights the use of computational models to assess the potential of sesquiterpenoids like this compound as enzyme inhibitors. tandfonline.com

Furthermore, the interaction of this compound with the SARS-CoV-2 spike protein's receptor-binding domain (RBD) has been modeled. frontiersin.org It was identified as one of several phytochemicals capable of binding to the RBD2 ligand-binding site. frontiersin.org Such studies, which use tools like AutoDock Vina for docking and PyMOL for visualization, help in identifying natural compounds that could be further investigated for antiviral properties. frontiersin.org

In the context of antioxidant activity, molecular docking has been used to study the interaction of major essential oil components, including the related compound α-muurolol, with NADPH oxidase. d-nb.info These studies indicated favorable binding affinities and significant hydrophobic interactions within the enzyme's active site. d-nb.info Similarly, docking studies on human glucokinase have shown that sesquiterpenes like this compound can exhibit significant hydrophobic interactions with the protein, suggesting potential as drug candidates. teknolabjournal.com

These computational approaches are crucial for predicting the biological potential of natural compounds like this compound and prioritizing them for further in vitro and in vivo testing.

Bioinformatics and Genomics for Gene Identification

The identification of genes responsible for the biosynthesis of this compound has been significantly advanced through bioinformatics and genomics. The key enzymes in this process are terpene synthases (TPSs), specifically sesquiterpene synthases (STSs).

A landmark discovery was the identification of the Cop3 gene from the fungus Coprinopsis cinereus, which was characterized as the first this compound synthase. nih.govwikipedia.org This was achieved by cloning and functionally expressing six STS homologs (Cop1 to Cop6) in Escherichia coli and/or Saccharomyces cerevisiae. nih.gov While Cop1 and Cop2 produced germacrene A, and Cop4 synthesized δ-cadinene, Cop3 was uniquely identified as an this compound synthase. nih.gov

Genome and transcriptome analysis of the plasmodial slime mold Physarum polycephalum also led to the identification of four TPS genes, designated PpolyTPS1–PpolyTPS4. beilstein-journals.org Functional expression in E. coli showed that the recombinant PpolyTPS4 protein produced this compound as its major product from the substrate farnesyl diphosphate (B83284) (FPP). beilstein-journals.org This finding directly linked the PpolyTPS4 gene to the emission of this compound by the organism. beilstein-journals.org

In the plant kingdom, transcriptomic analysis of the fern Dryopteris fragrans identified nine putative microbial terpene synthase-like (MTPSL) genes. researchgate.netresearchgate.net In vitro enzyme assays demonstrated that one of these, DfMTPSL2, produces this compound. researchgate.netresearchgate.net Similarly, genome analysis of the medicinal fungus Hericium coralloides identified gene clusters for terpenoid biosynthesis, including a gene (Her002337) on chromosome 2 predicted to encode an this compound synthase. mdpi.com

Phylogenetic analyses are a crucial bioinformatic tool in this field. STSs are often grouped into clades based on sequence conservation, which can predict their function. mdpi.com For instance, STSs in clade I, which includes Cop3, are known to catalyze the 1,10-cyclization of FPP to produce terpenes like this compound. mdpi.com This predictive power aids researchers in targeting genes for functional characterization. For example, in Ganoderma tsugae, phylogenetic analysis identified a gene with homology to Cop3, suggesting it functions as a γ-muurolene synthase. researchgate.net

These genomic and bioinformatic approaches have been essential in discovering and classifying the specific enzymes responsible for this compound production across a diverse range of organisms, from fungi and slime molds to plants.

Gene Expression Profiling in Organismal Responses

Gene expression profiling provides a snapshot of the transcriptional activity in an organism under specific conditions, offering insights into the biological roles of compounds like this compound. Studies have analyzed the differential expression of genes related to terpenoid synthesis in various organisms and developmental stages.

In the fungus Antrodia cinnamomea, a comparison of the terpenoid profiles and gene expression between mycelia and fruiting bodies revealed significant differences. nchu.edu.tw this compound, along with several other terpenoids, was exclusively found in the fruiting body. nchu.edu.tw This suggests that the genes responsible for its synthesis are upregulated during this developmental stage, highlighting a potential specific function for this compound in the mature fungus. nchu.edu.tw

Similarly, a study on winter-dormant tea (WDT) showed a higher content of this compound compared to spring dry tea, contributing to WDT's distinct woody aroma. researchgate.net Transcriptomic analysis of the corresponding fresh leaves indicated that UDP-glycosyltransferase genes were significantly upregulated in winter leaves. This suggests a mechanism where terpene glycosides are synthesized and stored, later releasing aroma compounds like this compound during processing. researchgate.net

In the fern Dryopteris fragrans, the expression of terpene synthase genes, including the this compound-producing DfMTPSL2, was found to be enriched in glandular trichomes. researchgate.netresearchgate.net Furthermore, treatment with methyl jasmonate, a plant stress hormone, induced the expression of DfMTPSL genes and the emission of terpenoid volatiles. This indicates that the production of this compound and other terpenoids in the fern likely plays a role in defense against biotic stresses. researchgate.netresearchgate.net

Analysis of terpene synthase gene expression in the phloem tissues of Sindora glabra at different ages showed that SgTPS3, which produces this compound as a minor product, has varying expression levels depending on the plant's age, suggesting a developmental regulation of its production. researchgate.net

These studies demonstrate how gene expression profiling can connect the production of this compound to specific developmental stages, environmental conditions, and stress responses, providing clues to its ecological and physiological functions.

Directed Mutagenesis of Biosynthetic Enzymes

Directed mutagenesis is a powerful technique used to understand the structure-function relationships of enzymes, including the terpene synthases that produce this compound. By altering specific amino acids in the enzyme's active site, researchers can probe their roles in catalysis and product specificity.

Extensive mutagenesis studies have been performed on the this compound synthase Cop3 from Coprinus cinereus. nih.gov These studies focused on the H-α1 loop, a conserved region in the active site of sesquiterpene synthases. nih.govasm.org When the histidine residue H255 in this loop was mutated, the enzyme's product profile changed dramatically. nih.gov The synthesis of the bicyclic this compound was abolished, while the production of the monocyclic precursor, germacrene A, increased to approximately 80% of the total products. nih.gov This demonstrates that H255 is critical for the second cyclization step that forms the muurolane skeleton. nih.gov

Further mutations in the H-α1 loop of Cop3 provided more insights. A K251I mutation had only a moderate effect on product selectivity, whereas mutating a conserved asparagine residue (N256) rendered the enzyme inactive. nih.gov These results, when compared to similar mutations in the related, multi-product enzyme Cop4, highlight how subtle changes in the active site loop can have profound effects on the catalytic outcome. nih.govasm.org The studies affirm the crucial role of the H-α1 loop in catalysis and suggest it as a potential target for protein engineering to alter product diversity. nih.gov

In a different study, a mutation at position 531 in a terpene synthase from black peppermint (Mentha × piperita) was shown to be critical for activity. lookchem.com While the wild-type enzyme produced EβF, a variant with a leucine (B10760876) instead of a serine at this position was inactive. lookchem.com Reintroducing the serine via site-directed mutagenesis restored the enzyme's function, demonstrating the crucial role of this single residue. lookchem.com Although this specific enzyme is not an this compound synthase, the principle illustrates how mutagenesis can pinpoint key residues for terpene synthase function.

Directed mutagenesis has also been proposed as a tool to modify red algal terpene synthases to increase the biosynthesis of specific, biotechnologically valuable products. rsc.org By applying these techniques to enzymes like the one from Erythrolobus australicus that produces this compound as part of a mixture, it may be possible to engineer variants with higher specificity for this single compound. rsc.orgresearchgate.net

Structural Biology and Enzyme Mechanism Elucidation

Understanding the three-dimensional structure of this compound synthase and the chemical mechanism it employs is fundamental to comprehending how this complex molecule is formed from a linear precursor.

The enzyme responsible, this compound synthase (EC 4.2.3.125), catalyzes the cyclization of (2E,6E)-farnesyl diphosphate (FPP) into this compound. wikipedia.orgbenchchem.com The proposed reaction mechanism involves a series of complex carbocation rearrangements. The process is initiated by the ionization of FPP, forming a farnesyl cation. nih.gov For enzymes like Cop3, this is followed by a 1,10-ring closure to generate a germacren-11-yl cation intermediate. nih.gov A subsequent hydride shift and a second ring closure (C6-C1) lead to the bicyclic muurolane skeleton. nih.gov The final step is a deprotonation to form the this compound product. nih.gov

While a specific crystal structure for an this compound synthase is not detailed in the provided search results, the general structure of terpene synthases is well-characterized. They typically possess an α-helical fold. nih.govrsc.org Class I terpene synthases, which include most sesquiterpene synthases, have one or two conserved metal-binding motifs, such as DDxxD and NSE/DTE, which are crucial for binding the diphosphate moiety of the substrate and coordinating magnesium ions (Mg²⁺) as cofactors. rsc.orgacs.org

Structural models, often generated through homology modeling based on known terpene synthase structures, have been invaluable. nih.gov For instance, structural models of Cop3 and related enzymes from C. cinereus predicted interactions between the catalytically important H-α1 loop and other residues at the active site entrance. nih.gov These models guided the site-directed mutagenesis experiments that were used to confirm the functional roles of specific amino acids. nih.gov

The reaction mechanism can also be pH-dependent. A study on a terpene synthase from Magnolia grandiflora (Mg25) showed that the product profile, which included this compound, varied with pH. oup.com This indicates that the protonation state of certain active site residues can influence the cyclization cascade, directing it towards different products. oup.com

The elucidation of these mechanisms relies on a combination of techniques, including functional characterization of the enzyme, analysis of product distribution, isotopic labeling studies, and computational modeling, all of which contribute to a detailed picture of how this compound is synthesized in nature. nih.govresearchgate.net

Computational Drug Design and Rational Analogue Development

The unique structure of this compound makes it an interesting scaffold for computational drug design and the rational development of new, potentially therapeutic analogues. While research in this specific area for this compound is still emerging, the principles of this approach are well-established and have been applied to similar natural products.

Computational drug design often starts with a known bioactive compound and uses its structure as a template. By understanding the structure-activity relationships—how specific parts of the molecule contribute to its biological effect—scientists can design new molecules with potentially improved activity, better selectivity, or more favorable pharmacological properties. This process is heavily reliant on the computational modeling of ligand-receptor interactions discussed previously (Section 8.1).

For instance, the finding that this compound exhibits a strong binding affinity to the mosquito juvenile hormone-binding protein provides a starting point for rational design. nih.gov Researchers could use the docked structure of this compound in the mJHBP active site to design analogues that form even more stable interactions, potentially leading to more potent and selective bio-insecticides. nih.govupc.edu.pe

Similarly, the identification of this compound as a binder to the SARS-CoV-2 spike protein could inspire the design of derivatives with enhanced antiviral potential. frontiersin.org Computational tools can be used to predict how modifications to the muurolane skeleton—such as adding or altering functional groups—would affect its binding to the viral protein.

In silico drug-likeness analysis is another critical component of this process. Tools are used to predict properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity (e.g., AMES toxicity for mutagenicity). researchgate.net This allows for the early-stage filtering of designed analogues, prioritizing those with a higher probability of success as drug candidates. researchgate.net

While no specific examples of rationally designed this compound analogues being synthesized and tested were found in the search results, the foundational computational work is being laid. The combination of molecular docking, molecular dynamics, and predictive ADME/Tox models provides a powerful framework for the future development of novel compounds based on the this compound scaffold.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Undetermined Molecular Targets

While alpha-muurolene has been credited with a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects, the precise molecular mechanisms underlying these actions remain largely under-investigated. cymitquimica.comontosight.ai Current knowledge suggests that it likely interacts with various enzymes and receptors to exert its effects, but specific, high-affinity protein targets are yet to be conclusively identified. benchchem.com

Future research should prioritize the deconvolution of these molecular interactions. A promising avenue involves the use of computational and experimental approaches to identify and validate these targets.

Computational Docking and Simulation: Molecular docking studies have already shown potential, for instance, by predicting the interaction of this compound with the mosquito juvenile hormone-binding protein (mJHBP), suggesting a potential mechanism for its insecticidal activity. benchchem.comupc.edu.pe These in silico methods can be expanded to screen this compound against large libraries of protein structures associated with inflammation, microbial survival, and other relevant pathological processes. Molecular dynamics simulations can further provide insights into the stability and conformational changes of potential this compound-protein complexes. benchchem.com

Affinity-Based Proteomics: Techniques such as chemical proteomics, employing affinity-based probes derived from this compound, can be used to isolate and identify binding partners from cell or tissue lysates. This unbiased approach could uncover novel targets and pathways modulated by the compound.

Genetic and Molecular Biology Approaches: Once putative targets are identified, their relevance can be validated using techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the expression of the target protein in cellular or whole-organism models. Observing a change in the response to this compound treatment would provide strong evidence for a direct functional link.

A thorough elucidation of its molecular targets is critical for translating the observed bioactivities of this compound into rational therapeutic or biotechnological applications.

Development of Biotechnological Production Platforms

The industrial supply of this compound currently relies on its extraction from plant essential oils, which can be inefficient and subject to seasonal and geographical variability. benchchem.com Metabolic engineering and synthetic biology offer a sustainable and scalable alternative for producing this compound and other valuable sesquiterpenoids. nih.govescholarship.org

The cornerstone of this approach is the enzyme This compound synthase , which catalyzes the cyclization of the universal precursor farnesyl pyrophosphate (FPP) to form this compound. benchchem.comwikipedia.org Several synthases with this activity have been identified from various fungal species, providing a genetic toolkit for engineering microbial production hosts. nih.govnih.gov

Future research in this area should focus on:

Enzyme Discovery and Engineering: Mining fungal and plant genomes and transcriptomes will likely uncover novel this compound synthases with superior catalytic efficiency, stability, or product specificity. acs.org Furthermore, protein engineering techniques can be applied to existing enzymes to improve their performance in industrial fermentation conditions. researchgate.net

Host Strain Optimization: The heterologous expression of this compound synthase has been successfully demonstrated in microbes like Escherichia coli and Saccharomyces cerevisiae. benchchem.comnih.gov Future work should focus on optimizing these microbial chassis by engineering precursor pathways (e.g., the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways) to increase the intracellular pool of FPP, thereby channeling more metabolic flux towards this compound production. nih.govmdpi.com

Fermentation Process Development: Optimizing fermentation parameters such as medium composition, temperature, and pH is crucial for maximizing product titers. nih.gov Developing scalable downstream processing methods for efficiently recovering the hydrophobic this compound product from the fermentation broth will also be essential for economic viability.

Table 1: Examples of Identified this compound Synthases (STSs) from Fungal Species
Enzyme NameSource OrganismPrecursorMajor ProductsReference
Cop3Coprinopsis cinereusFPPThis compound wikipedia.orgnih.govnih.gov
Agr3Cyclocybe aegeritaFPPThis compound nih.govmdpi.com
Omp1, Omp3Omphalotus oleariusFPPThis compound nih.govmdpi.com
GS14272Ganoderma sinenseFPPThis compound mdpi.com
Cun0759Cyclocybe cylindraceaFPPThis compound mdpi.com
PpolyTPS4Physarum polycephalumFPPThis compound, (E)-β-caryophyllene beilstein-journals.org

Application of Integrated Omics Technologies in Ecological Studies

This compound is a key component of the chemical language that mediates interactions between organisms. It is found in numerous plants and is involved in defense against herbivores and pathogens, as well as potentially attracting beneficial organisms. benchchem.combiorxiv.org Integrated "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools for dissecting these complex ecological roles at a systems level. frontiersin.orgnih.gov

Future research should leverage these technologies to:

Map Biosynthetic Pathways in Diverse Species: While the core biosynthetic pathway is known, its regulation and integration with other metabolic networks in different plants are not well understood. researchgate.net Transcriptomic and proteomic analyses of plants under different ecological conditions (e.g., herbivore attack) can identify the full suite of genes and proteins involved in this compound production and its regulation, including transcription factors and signaling components. frontiersin.org

Uncover Ecological Functions: Metabolomic profiling of plant tissues and headspace volatiles can correlate the production of this compound and related terpenoids with specific ecological challenges. nih.govpeerj.com For example, comparing the metabolomes of insect-resistant and susceptible plant varieties can reveal the importance of this compound in plant defense. frontiersin.org

Investigate Plant-Microbe-Insect Interactions: The "infochemical" network in an ecosystem is highly complex. Omics can be used to study how the plant's microbiome influences the production of volatile compounds like this compound and how these changes, in turn, affect interactions with insects. biorxiv.org This multi-trophic approach is essential for a holistic understanding of this compound's ecological significance.

Innovation in High-Throughput Screening for Bioactivity

Discovering new applications for this compound and its derivatives requires efficient methods for testing their biological effects. cymitquimica.combenchchem.com Traditional bioassays are often low-throughput and labor-intensive. Innovations in high-throughput screening (HTS) are needed to accelerate the discovery process.

Future directions in this area include:

Developing Novel HTS Assays: Creating cell-based or biochemical assays in microplate format (96, 384, or 1536-well) allows for the rapid screening of this compound and a library of its natural or synthetic derivatives against specific molecular targets or cellular pathways. researchgate.net

Screening for Enzyme Improvement: HTS is particularly valuable for the directed evolution of enzymes. Screening large libraries of mutated this compound synthases for improved activity, stability, or altered product profiles can be achieved using HTS methods, such as colorimetric assays based on substrate consumption or product formation. escholarship.orgresearchgate.net This can fast-track the development of superior biocatalysts for biotechnological production.

Phenotypic Screening: Using automated microscopy and image analysis, HTS can be used for phenotypic screening, where the effect of compounds on the morphology or behavior of whole cells or small organisms (e.g., fungi, bacteria, or insect larvae) is assessed. This can identify novel, unanticipated bioactivities without prior knowledge of the molecular target.

By investing in these innovative screening technologies, researchers can more rapidly explore the bioactivity landscape of muurolane sesquiterpenes, potentially uncovering new leads for pharmaceuticals, agrochemicals, and other valuable products.

Q & A

Q. How can alpha-Muurolene be reliably identified and quantified in plant extracts or synthetic mixtures?

Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Compare retention indices and mass spectra against authenticated standards (e.g., NIST library). For quantification, employ internal standards like tetradecane or n-alkanes to correct for matrix effects .

Q. What enzymatic pathways are involved in this compound biosynthesis, and how can they be studied in vitro?

this compound synthase (EC 4.2.3.125) catalyzes the cyclization of farnesyl pyrophosphate (FPP) into this compound. To assay activity, incubate recombinant enzyme with FPP in a buffered system (pH 7.0–7.5, Mg²⁺ cofactor) and analyze products via GC-MS. Enzyme kinetics (Km, Vmax) can be determined using substrate saturation curves .

Q. What are the standard protocols for assessing this compound’s antifungal activity in vitro?

Follow CLSI guidelines for broth microdilution assays. Prepare serial dilutions of this compound in DMSO (≤1% final concentration) and inoculate with fungal strains (e.g., Candida albicans). Measure minimum inhibitory concentration (MIC) after 48–72 hours. Include controls for solvent effects and validate results with live/dead staining (e.g., FUN-1 dye) .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity (e.g., cytotoxic vs. antifungal effects) be systematically resolved?

Design dose-response studies across multiple cell lines (e.g., mammalian vs. fungal) to assess selectivity. Use transcriptomics or metabolomics to identify mechanistic pathways. For example, this compound’s cytotoxicity in Leishmania spp. correlates with mitochondrial disruption, while its antifungal action targets membrane ergosterol .

Q. What computational strategies improve the prediction of this compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

Employ molecular dynamics (MD) simulations and QikProp ADME modeling. Address discrepancies in predicted logP (e.g., 5.53 in silico vs. experimental 4.8) by refining force-field parameters or using hybrid QM/MM approaches. Validate predictions with in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies .

Q. How can enzyme engineering enhance this compound synthase efficiency for scalable biosynthesis?

Apply directed evolution or rational design (e.g., site-directed mutagenesis) to modify active-site residues (e.g., D307, N338). Screen mutants for improved catalytic turnover using high-throughput GC-MS. Compare structural models (AlphaFold2) with related synthases (e.g., gamma-Muurolene synthase) to identify conserved motifs .

Q. What experimental controls are critical when studying this compound’s synergistic effects in essential oil mixtures?

Include (1) individual compound controls, (2) solvent-matched blanks, and (3) checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Use statistical models (e.g., Bliss independence) to distinguish additive vs. synergistic interactions. Replicate results across independent labs to minimize batch effects .

Methodological Notes

  • Analytical Reproducibility : Always report GC-MS parameters (column type, ionization mode) and enzyme assay conditions (buffer pH, cofactors) to enable replication .
  • Data Validation : Cross-reference bioactivity data with purity assessments (HPLC ≥95%) to rule out confounding contaminants .
  • Ethical Compliance : Adhere to institutional biosafety protocols when handling recombinant enzymes or bioactive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.